N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-propyloxalamide
CAS No.: 921893-46-1
VCID: VC5136040
Molecular Formula: C21H32N4O2
Molecular Weight: 372.513
* For research use only. Not for human or veterinary use.

Description |
N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-propyloxalamide is a synthetic organic compound classified as an oxalamide. It features a complex structure that includes an indoline moiety, a piperidine ring, and an oxalamide functional group. The molecular formula for this compound is C20H30N4O2, with a molecular weight of approximately 358.486 g/mol. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and as a probe for biological processes. Synthesis of N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-propyloxalamideThe synthesis of N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-propyloxalamide typically involves several key steps:
Potential ApplicationsThis compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents for neurological disorders. Its structural components, including the indoline and piperidine moieties, contribute to its unique biological activities and potential therapeutic roles. Comparison with Similar Compounds
Future Research DirectionsFurther research is required to elucidate the specific biological mechanisms and therapeutic potentials of N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-propyloxalamide. This includes in vitro and in vivo studies to assess its efficacy and safety in various disease models. Interaction studies with biological systems will be crucial for understanding its potential therapeutic roles and mechanisms of action. |
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CAS No. | 921893-46-1 | ||||||||||||||||
Product Name | N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-propyloxalamide | ||||||||||||||||
Molecular Formula | C21H32N4O2 | ||||||||||||||||
Molecular Weight | 372.513 | ||||||||||||||||
IUPAC Name | N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N-propyloxamide | ||||||||||||||||
Standard InChI | InChI=1S/C21H32N4O2/c1-3-10-22-20(26)21(27)23-15-19(25-11-5-4-6-12-25)16-7-8-18-17(14-16)9-13-24(18)2/h7-8,14,19H,3-6,9-13,15H2,1-2H3,(H,22,26)(H,23,27) | ||||||||||||||||
Standard InChIKey | HXLNPMHIMXMWIA-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCCCC3 | ||||||||||||||||
Solubility | not available | ||||||||||||||||
PubChem Compound | 44024868 | ||||||||||||||||
Last Modified | Aug 17 2023 |
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